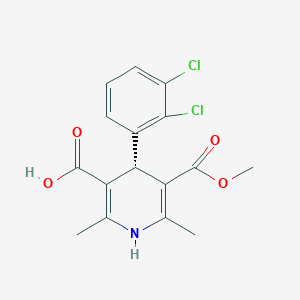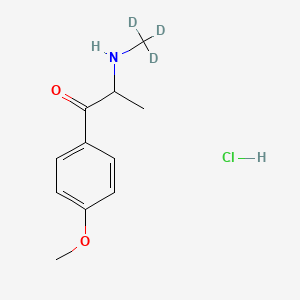![molecular formula C11H14N4O4 B13445868 4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is a synthetic nucleoside analogue. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential antiviral and anticancer properties. Its unique structure allows it to interfere with viral and cellular DNA synthesis, making it a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine base with a protected deoxyribose derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the glycosylation reaction. Subsequent deprotection steps are carried out under mild acidic or basic conditions to yield the final nucleoside .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted analogues. These products can exhibit different biological activities and are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one has several scientific research applications:
Wirkmechanismus
The compound exerts its effects by incorporating into viral and cellular DNA, disrupting the normal process of DNA synthesis. This leads to the termination of DNA chain elongation and inhibits viral replication. In cancer cells, it interferes with DNA synthesis, thereby preventing cell proliferation and inducing apoptosis . The molecular targets include viral reverse transcriptase and cellular DNA polymerases, which are essential for DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with similar structural features.
4-Amino-7-(2-c-methyl-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine: A synthetic analogue with modifications at the ribose moiety.
7-(5-deoxy-beta-d-ribofuranosyl)-5-iodo-7h-pyrrolo[2,3-d]pyrimidin-4-one: Another synthetic nucleoside analogue with different substituents on the pyrrolo[2,3-d]pyrimidine ring.
Uniqueness
4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is unique due to its specific structural configuration, which allows it to effectively inhibit both viral and cellular DNA synthesis. This dual action makes it a promising candidate for the development of broad-spectrum antiviral and anticancer therapies .
Eigenschaften
Molekularformel |
C11H14N4O4 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-11(18)13-9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
KRCGKJZLLPGTBU-XLPZGREQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(NC(=O)N=C32)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC3=C(NC(=O)N=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



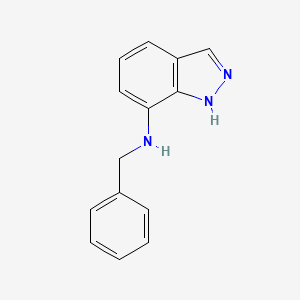
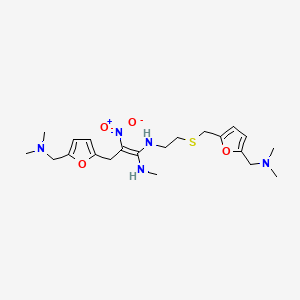
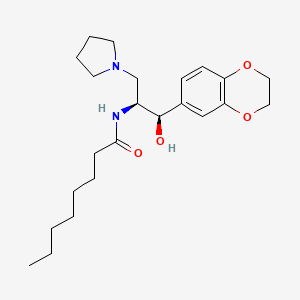
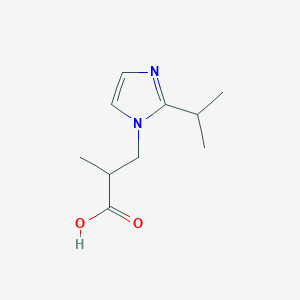
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
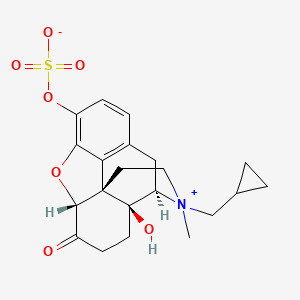
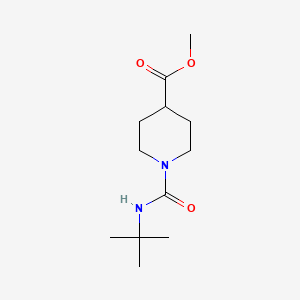
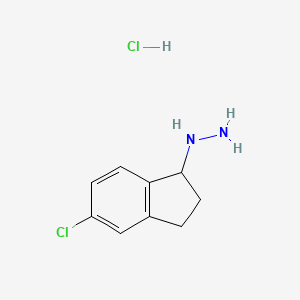
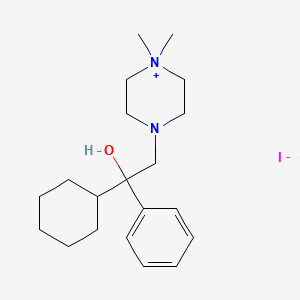

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
